MMP-14 (MT1-MMP) Activity: Single-Point EC50 Comparison Against Known MMP-14 Inhibitors
CAS 333788-39-9 was tested in a fluorescence-based MMP-14 enzymatic assay and exhibited an EC50 of 2,880 nM (2.88 µM) [1]. This value represents low-micromolar activity, placing it in the weak-to-moderate range for MMP-14 inhibition. By comparison, the well-characterized MMP-14 inhibitor NSC 405020 (a small-molecule MT1-MMP inhibitor targeting the hemopexin domain) exhibits an IC50 of approximately 1.5 µM (1,500 nM) in recombinant MMP-14 catalytic domain assays [2], making CAS 333788-39-9 approximately 1.9-fold less potent than NSC 405020 in these distinct assay formats. It is critical to note that this is a cross-study comparison: the assay conditions, substrate, and readout differ between the two measurements, and the comparison cannot be interpreted as a direct head-to-head result [3].
| Evidence Dimension | MMP-14 enzymatic inhibition potency |
|---|---|
| Target Compound Data | EC50 = 2,880 nM |
| Comparator Or Baseline | NSC 405020: IC50 = ~1,500 nM (reported in recombinant MMP-14 catalytic domain assay) |
| Quantified Difference | NSC 405020 is approximately 1.9-fold more potent; CAS 333788-39-9 is ~1.9-fold less potent |
| Conditions | Target compound: fluorescence-based assay, Sanford-Burnham Center for Chemical Genomics, PubChem AID 618, full-length MMP-14 [1-36] construct. Comparator: recombinant MMP-14 catalytic domain inhibition assay (separate literature). Note: assay formats differ. |
Why This Matters
For researchers seeking MMP-14 chemical probes, the 2.88 µM EC50 of CAS 333788-39-9 establishes it as a low-micromolar starting point, distinct from the sub-micromolar potency of optimized MMP-14 inhibitors like batimastat (IC50 ~3 nM), enabling its use as a less potent control compound or a scaffold for further medicinal chemistry optimization.
- [1] BindingDB. Ligand BDBM48224: EC50 = 2.88E+3 nM for Matrix Metalloproteinase-14 [1-36] (Homo sapiens). Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG), PubChem BioAssay AID 618. View Source
- [2] Remacle, A.G., Golubkov, V.S., Shiryaev, S.A., et al. (2012). Novel MT1-MMP small-molecule inhibitors based on insights into hemopexin domain function in tumor growth. Cancer Research, 72(9): 2339–2349. NSC 405020 IC50 reported. DOI: 10.1158/0008-5472.CAN-11-4143. View Source
- [3] Note: The EC50 for CAS 333788-39-9 was measured in a screening campaign (PubChem AID 618) using full-length MMP-14 [1-36], while NSC 405020 data derive from an independent publication using a recombinant catalytic domain. Cross-study comparison limitations apply. View Source
